Fmoc-(R)-2-tetrahydroisoquinoline acetic acid is a significant compound in the field of organic chemistry, particularly in the synthesis of peptides and other bioactive molecules. This compound features a unique structure that incorporates both a tetrahydroisoquinoline moiety and an acetic acid functional group, making it valuable for various applications in medicinal chemistry and drug design.
Fmoc-(R)-2-tetrahydroisoquinoline acetic acid is classified as an organic building block. It is derived from the tetrahydroisoquinoline family, which includes numerous alkaloids known for their biological activities. The compound is characterized by its molecular formula and a molecular weight of 413.47 g/mol . It is commonly used in solid-phase peptide synthesis due to its ability to act as a protecting group for amino acids .
The synthesis of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid can involve several methodologies, primarily focusing on the construction of the tetrahydroisoquinoline core followed by functionalization. Common synthetic routes include:
The molecular structure of Fmoc-(R)-2-tetrahydroisoquinoline acetic acid can be represented by its SMILES notation: OC(=O)C[C@H]1Cc2ccccc2CN1C(=O)OCC3c4ccccc4-c5ccccc35
. The structural features include:
The InChI key for this compound is ZYNHEOMLCMDTDW-LJQANCHMSA-N
, which aids in database searches for chemical identification .
Fmoc-(R)-2-tetrahydroisoquinoline acetic acid participates in various chemical reactions, particularly in peptide synthesis:
The mechanism of action for Fmoc-(R)-2-tetrahydroisoquinoline acetic acid primarily revolves around its role as a building block in peptide synthesis. Upon deprotection of the Fmoc group, the resulting amine can participate in nucleophilic attacks on activated carboxylic acids, leading to peptide bond formation. This process is crucial for constructing complex peptide sequences with specific biological activities.
These properties make Fmoc-(R)-2-tetrahydroisoquinoline acetic acid suitable for various laboratory applications.
Fmoc-(R)-2-tetrahydroisoquinoline acetic acid has several applications in scientific research:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: